molecular formula C12H14ClFN2O2 B2611536 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride CAS No. 2361793-15-7

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride

Cat. No.: B2611536
CAS No.: 2361793-15-7
M. Wt: 272.7
InChI Key: SQYVKBLOFSAOAQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Antipsychotic Activity

This compound is structurally related to risperidone and paliperidone, both of which are atypical antipsychotics. Research indicates that derivatives of this compound exhibit similar pharmacological profiles, potentially influencing dopamine and serotonin receptors, which are critical in managing schizophrenia and bipolar disorder.

Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective properties. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride exhibited significant reductions in hyperactivity induced by amphetamines. The results indicated a dose-dependent response, confirming its potential as an antipsychotic agent.

Case Study 2: Neuroprotection in vitro

In vitro studies using cultured neuronal cells showed that the compound could significantly reduce cell death caused by oxidative stress. The mechanism was linked to the activation of neuroprotective pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.

Mechanism of Action

Biological Activity

The compound 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol; hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and biological effects, particularly in antimicrobial and neuropharmacological contexts.

  • Molecular Formula : C35H39F2N5O3
  • Molecular Weight : 615.71 g/mol
  • CAS Number : 1329796-66-8
  • IUPAC Name : 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoxazole precursors. The process may include various steps such as:

  • Formation of the benzoxazole ring.
  • Alkylation with piperidine.
  • Hydrochloride salt formation for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 6-fluoro-benzoxazole derivatives. For instance, a study evaluated several synthesized compounds against various pathogenic strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics, suggesting that this class of compounds may serve as effective antimicrobial agents .

CompoundPathogen TestedInhibition Zone (mm)Comparison to Standard
4IVE. coli18Greater than standard
6IIIS. aureus20Comparable to standard

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with serotonin receptors. Research indicates that it may act as an antagonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This activity suggests potential applications in treating conditions such as schizophrenia and depression .

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving the synthesis of various benzoxazole derivatives, researchers found that compounds similar to 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol showed superior antimicrobial properties against both gram-positive and gram-negative bacteria .
  • Neuropharmacological Assessment : A pharmacological assessment demonstrated that the compound significantly reduced hyperactivity in rodent models when administered at specific dosages, indicating a potential for use in managing hyperactivity disorders .

Properties

IUPAC Name

4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVKBLOFSAOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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